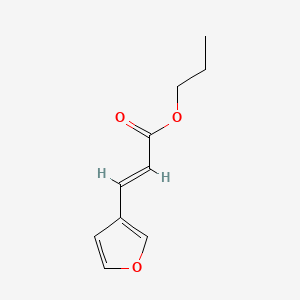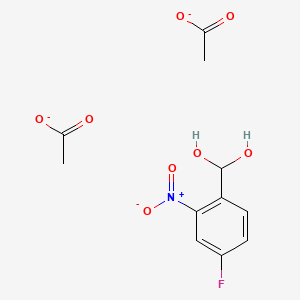![molecular formula C14H33IN2O4Si B15346315 Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide CAS No. 67874-63-9](/img/structure/B15346315.png)
Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide is a complex organosilicon compound with a molecular formula of C14H33IN2O4Si[_{{{CITATION{{{_1{CAS No.67874-63-9,trimethyl[2-oxo-2-[3-(triethoxysilyl ... - LookChem
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the triethoxysilylpropylamine intermediate, followed by its reaction with trimethylamine and iodine under controlled conditions. The process is scaled up to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It is explored for its use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: In the materials science field, it is used in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, and can participate in cross-linking reactions in polymer systems.
Comparison with Similar Compounds
Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium chloride
Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium bromide
Uniqueness: Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide is unique due to its iodide ion, which imparts different chemical properties compared to its chloride and bromide counterparts. This difference can influence its reactivity and applications in various fields.
Properties
CAS No. |
67874-63-9 |
|---|---|
Molecular Formula |
C14H33IN2O4Si |
Molecular Weight |
448.41 g/mol |
IUPAC Name |
trimethyl-[2-oxo-2-(3-triethoxysilylpropylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C14H32N2O4Si.HI/c1-7-18-21(19-8-2,20-9-3)12-10-11-15-14(17)13-16(4,5)6;/h7-13H2,1-6H3;1H |
InChI Key |
KLIIWPAAPKGAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C[N+](C)(C)C)(OCC)OCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


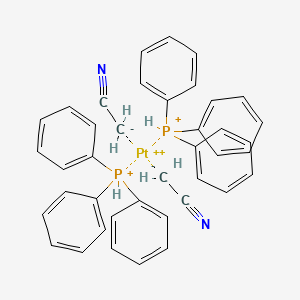
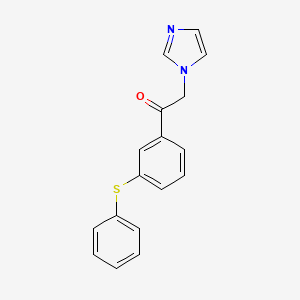
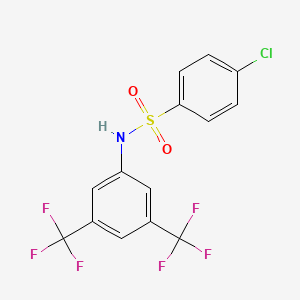
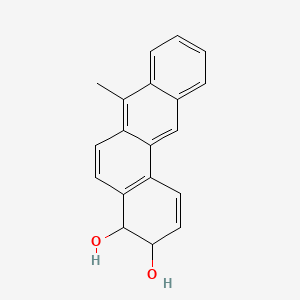
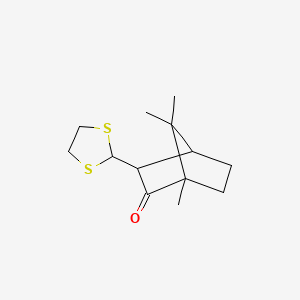
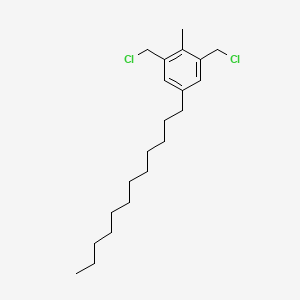
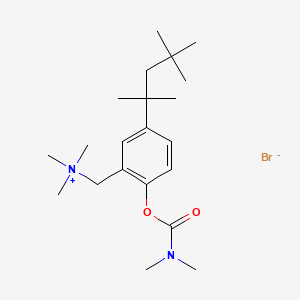
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
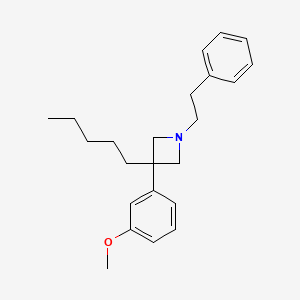
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)

